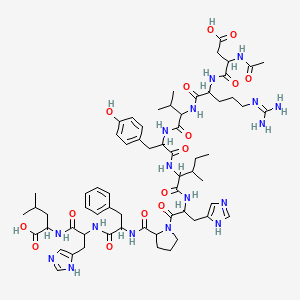![molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid is a complex organic compound with the molecular formula C18H26N2O5 and a molecular weight of 350.4 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
standard practices in industrial organic synthesis, such as large-scale batch reactors and continuous flow systems, could be adapted for its production .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid .
- Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate .
Uniqueness
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development settings, particularly in the fields of chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C19H27N3O6 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26) |
Clave InChI |
XFVWEUYJKZJINA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)




![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)


![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
